
3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl 6-keto 17 is a biochemical compound used primarily in proteomics research. It is known for its complex molecular structure and significant applications in various scientific fields. The compound is often utilized in research settings due to its unique properties and potential for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl 6-keto 17 typically involves the transesterification of β-keto esters. This process is crucial in organic synthesis and has been widely studied for its applications in pharmaceutical and biodiesel production . The reaction conditions often require the use of catalysts such as 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the conversion of esters under mild conditions .
Industrial Production Methods
In an industrial setting, the production of 3-O-Methyl 6-keto 17 involves large-scale transesterification processes. These methods are designed to be environmentally friendly, utilizing catalysts that minimize waste and energy consumption. The use of heterogeneous and homogeneous catalysts is common, aiming for high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-O-Methyl 6-keto 17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other periodinane derivatives.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-O-Methyl 6-keto 17 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Plays a role in studying enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of biodiesel and other bio-based chemicals.
Wirkmechanismus
The mechanism of action of 3-O-Methyl 6-keto 17 involves its interaction with specific molecular targets and pathways. For instance, in cholesterol metabolism, the compound can be involved in the degradation pathways of cholesterol side-chains, which are crucial for the biosynthesis of steroid hormones . The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
3-O-Methyl 6-keto 17 is unique compared to other β-keto esters due to its specific molecular structure and reactivity. Similar compounds include:
Ethyl acetoacetate: Commonly used in organic synthesis but less reactive than 3-O-Methyl 6-keto 17.
Methyl acetoacetate: Another β-keto ester with similar applications but different reactivity and selectivity.
Eigenschaften
Molekularformel |
C24H32O4 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-7,7-dideuterio-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2 |
InChI-Schlüssel |
XTZUNKVZLDGOEJ-SBYXZODFSA-N |
Isomerische SMILES |
[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3OC4CCCCO4)C)C5=C(C1=O)C=C(C=C5)OC)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


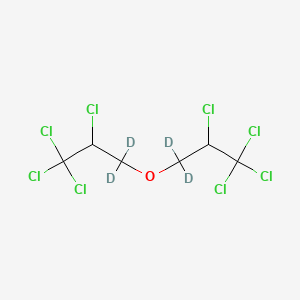
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
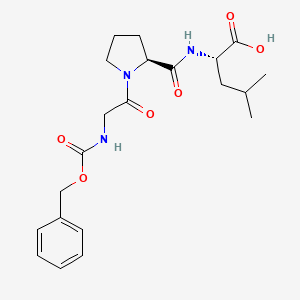
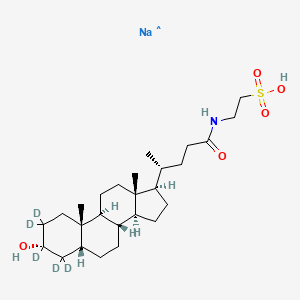





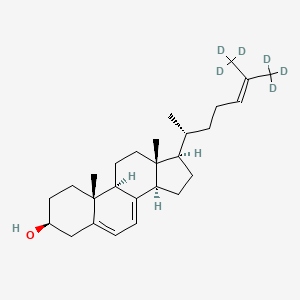
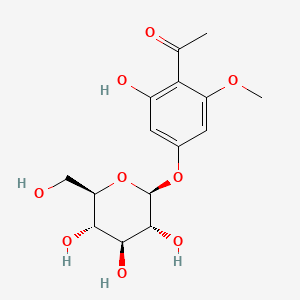
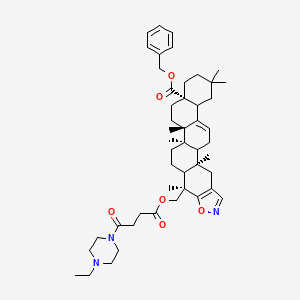

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
